What is the chemical structure of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
What is the chemical structure of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
An In-Depth Technical Guide to the Molecular Architecture and Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
As drug discovery pivots toward highly functionalized, low-molecular-weight building blocks, the strategic incorporation of strained heterocycles and polyfluorinated aromatics has become a cornerstone of modern medicinal chemistry. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (IUPAC: [3-hydroxyazetidin-1-yl]-(2,3,4-trifluorophenyl)methanone) is a prime example of this paradigm.
This guide deconstructs the chemical structure of this versatile intermediate, detailing its physicochemical properties, structural causality, and providing a self-validating synthetic protocol for its generation.
Molecular Architecture & Structural Causality
The structure of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (SMILES: OC1CN(C(=O)c2ccc(F)c(F)c2F)C1) can be dissected into three distinct functional domains, each imparting specific pharmacokinetic and pharmacodynamic properties to downstream active pharmaceutical ingredients (APIs).
A. The Azetidin-3-ol Core
The four-membered azetidine ring is characterized by significant angle strain (approximately 26 kcal/mol)[1]. Unlike unstrained piperidines or pyrrolidines, the sp3 carbons in azetidine are compressed, forcing the internal bond angles to ~90°. This structural rigidity restricts the conformational flexibility of the molecule, which is highly advantageous in drug design for locking a molecule into a bioactive conformation.
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Causality in Design: The hydroxyl group at the 3-position serves as a critical vector for further functionalization. It can be oxidized to an azetidin-3-one for subsequent reductive amination, or utilized directly in Mitsunobu reactions to build complex architectures, such as the piperidinyl-azetidine core found in MEK inhibitors like Cobimetinib[2].
B. The 2,3,4-Trifluorobenzoyl Moiety
The integration of three adjacent fluorine atoms on the aromatic ring introduces a profound inductive electron-withdrawing effect (-I).
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Causality in Design: Fluorination at the 2, 3, and 4 positions drastically reduces the electron density of the aromatic system, rendering it highly resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the high lipophilicity of the trifluorophenyl group enhances membrane permeability, while the ortho-fluorine (position 2) sterically restricts the rotation of the adjacent amide bond, often leading to stable, observable rotamers[3].
C. The Tertiary Amide Linkage
The carbonyl carbon of the 2,3,4-trifluorobenzoyl group is covalently bonded to the nitrogen of the azetidine ring, forming a tertiary amide. Due to the increased s-character of the azetidine nitrogen lone pair, the amide bond exhibits unique resonance stabilization and chemical robustness compared to larger macrocyclic amides.
Caption: Logical deconstruction of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol into its functional domains.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical metrics of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the final API's Lipinski parameters.
| Property | Value | Computational/Experimental Rationale |
| Molecular Formula | C₁₀H₈F₃NO₂ | Derived from constituent moieties. |
| Molecular Weight | 231.17 g/mol | Optimal low-MW intermediate for fragment-based design. |
| Hydrogen Bond Donors | 1 | Contributed solely by the 3-hydroxyl group (-OH). |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygen, hydroxyl oxygen, and azetidine nitrogen. |
| Topological Polar Surface Area | 40.5 Ų | Highly favorable for passive cellular membrane permeability. |
| Rotatable Bonds | 1 | Aryl-carbonyl C-C bond (rotation restricted by ortho-fluorine). |
Self-Validating Synthetic Protocol
The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol relies on a highly chemoselective N-acylation. The primary challenge in this synthesis is preventing the over-acylation (O-acylation) of the secondary hydroxyl group on the azetidine ring.
Reagents & Materials
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Substrate: Azetidin-3-ol hydrochloride (1.0 eq)
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Electrophile: 2,3,4-Trifluorobenzoyl chloride (1.0 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
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Free-Basing & Kinetic Buffering: Suspend Azetidin-3-ol hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Add 2.5 equivalents of DIPEA.
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Causality: DIPEA is explicitly chosen over Triethylamine (TEA). Its bulky isopropyl groups render it strictly non-nucleophilic, preventing competitive reaction with the acyl chloride. 1.0 eq neutralizes the starting HCl salt, 1.0 eq acts as the proton sponge for the acylation byproduct, and the remaining 0.5 eq serves as a kinetic buffer.
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Temperature Controlled Acylation: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Add 2,3,4-Trifluorobenzoyl chloride dropwise over 15 minutes.
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Causality: The azetidine nitrogen is significantly more nucleophilic than the secondary alcohol. However, at elevated temperatures, the thermodynamic O-acylated product or di-acylated impurities will form. Maintaining 0 °C ensures absolute chemoselectivity for N-acylation.
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Quench & Phase Separation: Allow the reaction to stir for 2 hours at 0 °C. Quench the reaction by adding saturated aqueous NaHCO3 . Separate the organic layer.
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Aqueous Washing: Wash the organic layer sequentially with 1M HCl (to remove residual DIPEA) and brine (to remove residual water).
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Isolation: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the crude product as an off-white solid.
Self-Validating QC Metrics
To ensure the protocol has succeeded without O-acylation, validate the product using the following closed-loop analytical checks:
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TLC Monitoring: Using 5% MeOH in DCM, the highly polar starting material (baseline) should be completely consumed, replaced by a single distinct spot ( Rf≈0.4 ).
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LC-MS: Confirm the presence of the desired mass with an [M+H]+ peak at 232.1 m/z .
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NMR Spectroscopy: In 13C NMR, the presence of a single carbonyl peak at ~165 ppm confirms N-acylation. A second carbonyl peak near 170 ppm would indicate failure (O-acylation).
Caption: Step-by-step synthetic workflow emphasizing chemoselective N-acylation.
Applications in Drug Development
The structural integrity of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol makes it a highly sought-after intermediate in the synthesis of targeted oncology therapeutics.
Most notably, variations of this core are utilized in the manufacturing routes of MEK inhibitors. For example, the related intermediate 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is a critical precursor in the synthesis of Cobimetinib [2]. In these complex APIs, the trifluorophenyl group is designed to slot perfectly into deep, hydrophobic allosteric pockets of the kinase enzyme, while the rigid azetidine core projects the rest of the molecule outward to interact with the solvent-exposed regions of the protein.
References
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Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib Organic Process Research & Development[Link][2]
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The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Chemical Reviews[Link][1]
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Utilization of Lithium Amide in the Synthesis of N-Arylanthranilic Acids and N-Arylanthranilamides Organic Process Research & Development[Link][3]
